REACTION_CXSMILES
|
[C:1]([C:4]1[S:8][C:7]2[C:9]([Cl:16])=[C:10]([Cl:15])[C:11]([O:13]C)=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].Cl.N1C=CC=CC=1>>[C:1]([C:4]1[S:8][C:7]2[C:9]([Cl:16])=[C:10]([Cl:15])[C:11]([OH:13])=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2] |f:1.2|
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Name
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|
Quantity
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9.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)OC)Cl)Cl
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Name
|
|
Quantity
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95 g
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Type
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reactant
|
Smiles
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Cl.N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 185°-200° for four and one-half hours
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Type
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TEMPERATURE
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Details
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to cool
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Type
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ADDITION
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Details
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While still fluid in nature, the reaction mixture is poured onto ice
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Type
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EXTRACTION
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Details
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the resulting aqueous mixture is extracted three times with ethyl acetate
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Type
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WASH
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Details
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washed one time with water, two times with 2N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The residue is recrystallized from acetone-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |